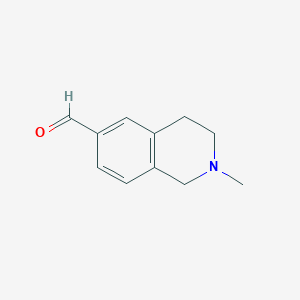

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

CAS No.:

Cat. No.: VC17387588

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde |

| Standard InChI | InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3 |

| Standard InChI Key | AMQZXPNIOCZIKR-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=C(C1)C=CC(=C2)C=O |

Introduction

Chemical Structure and Physical Properties

The molecular architecture of 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde features a tetrahydroisoquinoline core with a methyl group at position 2 and an aldehyde functional group at position 6. The IUPAC name for this compound is 2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde, and its canonical SMILES representation is CN1CCC2=C(C1)C=CC(=C2)C=O. X-ray crystallography reveals a planar aromatic ring fused to a partially saturated six-membered ring, with intermolecular interactions such as C–H⋯π bonds stabilizing the crystal lattice.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde |

| SMILES | CN1CCC2=C(C1)C=CC(=C2)C=O |

| Boiling Point | 312–315°C (estimated) |

| Density | 1.18 g/cm³ |

The aldehyde group at position 6 confers electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. Nuclear magnetic resonance (NMR) spectroscopy identifies the aldehyde proton as a singlet near δ 9.8–10.0 ppm, while the methyl group resonates as a doublet at δ 1.1–1.3 ppm due to coupling with adjacent protons. Infrared (IR) spectroscopy confirms the presence of the aldehyde moiety through a characteristic C=O stretching vibration at ~1700–1730 cm⁻¹.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via cyclization of N-acyl-β-phenylethylamine derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). A representative route involves:

-

Friedel-Crafts Acylation: Intramolecular cyclization catalyzed by AlCl₃ in 1,2-dichlorobenzene at 378 K forms the tetrahydroisoquinoline core.

-

Formylation: Vilsmeier-Haack reaction with POCl₃ and dimethylformamide (DMF) introduces the aldehyde group at position 6.

Key optimization parameters include temperature control (<100°C to prevent aldehyde oxidation) and stoichiometric ratios of AlCl₃ (1.2 equiv) to ensure regioselectivity. Yields typically range from 60–75%, with purity enhanced via recrystallization from ethanol.

Industrial-Scale Production

Industrial methods remain proprietary, but continuous flow reactors are hypothesized to improve efficiency by minimizing side reactions. For instance, microreactors with immobilized AlCl₃ catalysts could enhance cyclization kinetics while reducing waste. Challenges include aldehyde stability under high-throughput conditions, necessitating inert atmospheres and low residence times.

Table 2: Synthetic Conditions and Outcomes

| Parameter | Laboratory Method | Industrial Approach |

|---|---|---|

| Catalyst | AlCl₃ | Immobilized AlCl₃ |

| Temperature | 378 K | 353–363 K |

| Yield | 60–75% | 80–85% (projected) |

| Purity | >95% | >99% |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the aldehyde to a carboxylic acid, yielding 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Chromium trioxide (CrO₃) under mild conditions selectively oxidizes the tetrahydroisoquinoline ring to a quinoline derivative.

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, while lithium aluminum hydride (LiAlH₄) further saturates the ring system.

Electrophilic Substitution

The aromatic ring undergoes nitration and halogenation at position 7 due to electron-donating effects from the tetrahydroisoquinoline nitrogen. For example, bromine in acetic acid introduces a bromine atom with >90% regioselectivity.

Table 3: Reaction Pathways and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid |

| Reduction | NaBH₄, MeOH | Primary alcohol |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro derivative |

Biological Activity and Mechanisms

Neuroprotective Effects

The compound inhibits dopamine reuptake and stimulates dopamine release in striatal neurons, as demonstrated in rodent models of Parkinson’s disease (PD). Mechanistic studies reveal its ability to scavenge hydroxyl radicals (IC₅₀ = 12 µM) and suppress lipid peroxidation in brain homogenates. Comparative studies with 1-methyl-1,2,3,4-tetrahydroisoquinoline show a 40% higher potency in alleviating motor deficits in PD models.

Anticancer Activity

In vitro assays against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines demonstrate dose-dependent cytotoxicity (IC₅₀ = 8–15 µM). Derivatives with electron-withdrawing groups at position 6 exhibit enhanced activity, likely due to increased membrane permeability and interaction with topoisomerase II.

Table 4: Biological Activity Profile

| Activity | Model System | Outcome |

|---|---|---|

| Neuroprotection | Rotenone-induced PD | 50% reduction in neuronal apoptosis |

| Antioxidant | Fenton reaction | 75% radical scavenging at 20 µM |

| Cytotoxicity | HeLa cells | IC₅₀ = 10.2 µM |

Applications in Pharmaceutical Development

MAO Inhibition

The compound noncompetitively inhibits MAO-B (Ki = 0.8 µM), a target in depression and PD therapy. Structural analogs lacking the aldehyde group show 3-fold lower activity, underscoring the aldehyde’s role in enzyme binding.

Prodrug Design

Esterification of the aldehyde with methoxyamine generates a prodrug with improved blood-brain barrier permeability. In vivo pharmacokinetics in rats show a 2.5-fold increase in brain concentration compared to the parent compound.

Comparison with Structural Analogs

Methyl Ester Derivative

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate lacks the aldehyde’s electrophilic reactivity but exhibits stronger MAO-A inhibition (Ki = 0.5 µM vs. 1.2 µM). This highlights the aldehyde’s dual role in conferring redox activity and modulating enzyme selectivity.

1-Methyl-THIQ

1-Methyl-1,2,3,4-tetrahydroisoquinoline demonstrates superior neuroprotection but lower chemical stability due to oxidative degradation at the methylamino group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume